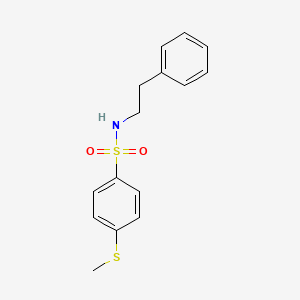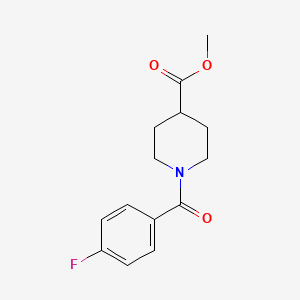![molecular formula C11H13N5S B5848602 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)
3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential medical applications. This compound is a triazole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine varies depending on its application. For example, in antimicrobial and antifungal applications, this compound has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In antitumor applications, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In Alzheimer's and Parkinson's disease applications, this compound has been found to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound also vary depending on its application. In antimicrobial and antifungal applications, this compound has been found to have low toxicity and to be effective against a wide range of bacteria and fungi. In antitumor applications, this compound has been found to have low toxicity and to be effective against a variety of cancer cell lines. In Alzheimer's and Parkinson's disease applications, this compound has been found to reduce the formation of beta-amyloid and alpha-synuclein aggregates, respectively.
实验室实验的优点和局限性
One advantage of using 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have higher toxicity. Additionally, this compound has been found to be effective against a variety of microorganisms and cancer cell lines, making it a versatile compound for different applications. However, one limitation of using this compound in lab experiments is its cost. The synthesis of this compound can be expensive, which may limit its use in some research applications.
未来方向
Future research on 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine could focus on its potential use in the treatment of other diseases, such as viral infections and autoimmune diseases. Additionally, research could focus on developing more cost-effective synthesis methods for this compound. Further studies could also investigate the mechanism of action of this compound in more detail, as well as its potential interactions with other drugs. Overall, the potential medical applications of this compound make it an interesting compound for further scientific research.
合成方法
The synthesis of 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine can be achieved using various methods. One of the most common methods involves the reaction of 2-mercapto-5-(2-pyridyl)-1,3,4-thiadiazole with 2-methylpropenylamine in the presence of a catalyst. Another method involves the reaction of 2-mercapto-5-(2-pyridyl)-1,3,4-thiadiazole with 2-methylpropenylamine hydrochloride in the presence of a base. The yield of the product varies depending on the method used and the reaction conditions.
科学研究应用
3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential medical applications. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
3-(2-methylprop-2-enylsulfanyl)-5-pyridin-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-8(2)7-17-11-15-14-10(16(11)12)9-5-3-4-6-13-9/h3-6H,1,7,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEACYOWHIHEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B5848552.png)
![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)


